FR122047

Description

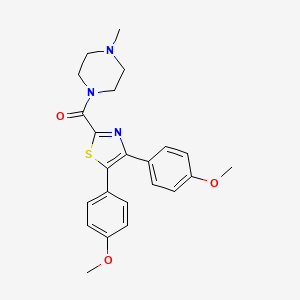

Properties

Molecular Formula |

C23H25N3O3S |

|---|---|

Molecular Weight |

423.5 g/mol |

IUPAC Name |

[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-(4-methylpiperazin-1-yl)methanone |

InChI |

InChI=1S/C23H25N3O3S/c1-25-12-14-26(15-13-25)23(27)22-24-20(16-4-8-18(28-2)9-5-16)21(30-22)17-6-10-19(29-3)11-7-17/h4-11H,12-15H2,1-3H3 |

InChI Key |

UBHKJRYGKOSQDJ-UHFFFAOYSA-N |

SMILES |

CN1CCN(CC1)C(=O)C2=NC(=C(S2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=NC(=C(S2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |

Synonyms |

1-((4,5-bis(4-methoxyphenyl)-2-thiazoyl)carbonyl)-4-methylpiperazine FR 122047 FR-122047 |

Origin of Product |

United States |

Methodological & Application

Application Notes and Protocols: Utilizing FR122047 in a Collagen-Induced Arthritis (CIA) Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Collagen-induced arthritis (CIA) is a widely utilized animal model that recapitulates many of the pathological features of human rheumatoid arthritis, including synovial inflammation, cartilage degradation, and bone erosion. This model is instrumental in the preclinical evaluation of novel therapeutic agents. FR122047 is a selective inhibitor of cyclooxygenase-1 (COX-1), an enzyme involved in the production of pro-inflammatory prostaglandins.[1][2] These application notes provide a detailed protocol for the use of this compound in a rat model of collagen-induced arthritis, based on established methodologies.[1]

Mechanism of Action

This compound exerts its anti-inflammatory effects through the selective inhibition of COX-1.[1] In the context of collagen-induced arthritis, this leads to a reduction in the production of key inflammatory mediators, prostaglandin E2 (PGE2) and thromboxane B2 (TXB2), at the site of inflammation.[1] Unlike non-selective COX inhibitors, this compound's targeted action on COX-1 may offer a different therapeutic window and side-effect profile.[1]

Signaling Pathway of this compound in Collagen-Induced Arthritis

Caption: Proposed mechanism of this compound in CIA.

Experimental Protocols

This section details the methodology for inducing collagen-induced arthritis in Lewis rats and the subsequent prophylactic treatment with this compound.

Materials

-

Female Lewis rats (8 weeks old, 140-180g)[1]

-

Bovine Type II Collagen

-

This compound[1]

-

Vehicle for this compound (e.g., 0.5% methylcellulose)

-

Syringes and needles (25-gauge)[5]

-

Plethysmometer or digital calipers for paw volume/thickness measurement[6]

Induction of Collagen-Induced Arthritis in Lewis Rats

-

Preparation of Collagen Emulsion: Prepare an emulsion of bovine type II collagen in Incomplete Freund's Adjuvant (IFA). The final concentration of collagen should be 1 to 2 mg/mL.[7]

-

Primary Immunization (Day 0): Anesthetize the rats. Administer an intradermal injection of 0.2 mL of the collagen-IFA emulsion at the base of the tail.[5]

-

Booster Immunization (Day 7): Administer a booster intradermal injection of 0.1 mL of the collagen-IFA emulsion at a different site on the lower back.[7]

-

Monitoring Arthritis Development: Clinically apparent arthritis, characterized by paw swelling, typically appears 11 to 14 days after the primary immunization.[7]

Treatment Protocol with this compound

-

Drug Preparation: Prepare suspensions of this compound in the chosen vehicle at the desired concentrations (e.g., 0.032, 0.32, and 3.2 mg/kg).[1]

-

Dosing Regimen (Prophylactic): Begin oral administration of this compound or vehicle once daily from Day 1 to Day 24 after the first collagen immunization.[1]

-

Assessment of Arthritis:

-

Clinical Scoring: Score the severity of arthritis in each paw daily or every other day, starting from day 9. A common scoring system ranges from 0 to 4 for each paw, based on the degree of erythema and swelling (0=normal, 1=mild, 2=moderate, 3=severe, 4=maximal inflammation). The total score per animal is the sum of the scores for all four paws (maximum score of 16).[5][6][8]

-

Paw Volume/Thickness: Measure the volume or thickness of the hind paws using a plethysmometer or digital calipers at regular intervals.[6]

-

Biochemical Analysis

At the end of the study (e.g., Day 24), euthanize the animals and collect paw tissue for the analysis of prostaglandin levels.

-

Tissue Homogenization: Homogenize the paw tissue in an appropriate buffer.

-

Prostaglandin Measurement: Determine the concentrations of PGE2 and TXB2 in the tissue homogenates using commercially available ELISA kits.

Experimental Workflow

Caption: Experimental timeline for the CIA model and this compound treatment.

Data Presentation

The following tables summarize the dose-dependent effects of this compound in the rat collagen-induced arthritis model, based on published data.[1]

Table 1: Effect of this compound on Paw Edema in CIA Rats

| Treatment Group (mg/kg, p.o.) | Paw Edema (mL) on Day 24 (mean ± SEM) | % Inhibition |

| Vehicle (CIA Control) | 0.79 ± 0.03 | - |

| This compound (0.032) | 0.65 ± 0.08 | 17.7 |

| This compound (0.32) | 0.48 ± 0.07* | 39.2 |

| This compound (3.2) | 0.29 ± 0.06** | 63.3 |

*P<0.05, **P<0.01 vs. Vehicle-treated CIA control. Data from Tanaka et al., 1998.[1]

Table 2: Effect of this compound on Prostaglandin Levels in CIA Rat Paws

| Treatment Group (mg/kg, p.o.) | PGE2 (ng/paw) | % Inhibition | TXB2 (ng/paw) | % Inhibition |

| Vehicle (CIA Control) | 18.2 ± 2.1 | - | 5.8 ± 0.7 | - |

| This compound (0.032) | 12.5 ± 1.5 | 31.3 | 3.5 ± 0.5 | 39.7 |

| This compound (0.32) | 7.8 ± 1.1 | 57.1 | 2.1 ± 0.3 | 63.8 |

| This compound (3.2) | 4.5 ± 0.6 | 75.3 | 1.2 ± 0.2 | 79.3 |

*P<0.05, **P<0.01 vs. Vehicle-treated CIA control. Data from Tanaka et al., 1998.[1]

Table 3: Ex Vivo COX Inhibition in Rat Whole Blood

| Compound | COX-1 (TXB2 production) ED50 (mg/kg) | COX-2 (LPS-induced PGE2 production) % Inhibition at 3.2 mg/kg |

| This compound | 0.059 | 34.5% |

| Indomethacin | 0.57 | >50% (ED50 = 0.33 mg/kg) |

Data from Tanaka et al., 1998.[1]

Conclusion

This compound demonstrates significant, dose-dependent anti-inflammatory effects in the rat collagen-induced arthritis model.[1] Its selective inhibition of COX-1 leads to a reduction in paw edema and the levels of pro-inflammatory prostaglandins PGE2 and TXB2 in the inflamed paws.[1] Notably, chronic treatment with this compound did not cause gastric mucosal damage in CIA rats, a common side effect of non-selective COX inhibitors.[1] These findings suggest that selective COX-1 inhibition with this compound is a viable therapeutic strategy for inflammatory arthritis and warrants further investigation. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in preclinical arthritis studies.

References

- 1. Differential effect of this compound, a selective cyclo-oxygenase-1 inhibitor, in rat chronic models of arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective COX-1 inhibition: A therapeutic target to be reconsidered - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chondrex.com [chondrex.com]

- 4. Clinical Evaluation of Collagen-Induced Arthritis in Female Lewis Rats: A Comprehensive Analysis of Disease Progression and Severity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. inotiv.com [inotiv.com]

- 8. Development of the Digital Arthritis Index, a Novel Metric to Measure Disease Parameters in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays Using FR122047 to Inhibit COX-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooxygenase-1 (COX-1) is a constitutively expressed enzyme responsible for the production of prostaglandins and thromboxanes, which are crucial for various physiological processes, including platelet aggregation, gastric cytoprotection, and renal homeostasis. Dysregulation of COX-1 activity has been implicated in various pathological conditions. FR122047 is a potent and highly selective, cell-permeable inhibitor of COX-1, making it an invaluable tool for studying the specific roles of COX-1 in cellular processes and for the development of novel therapeutic agents. This document provides detailed application notes and protocols for utilizing this compound in cell-based assays to investigate COX-1 inhibition.

Mechanism of Action

This compound is a trisubstituted thiazole compound that acts as a potent and selective inhibitor of the COX-1 enzyme.[1] It exhibits a significantly higher affinity for COX-1 over its inducible isoform, COX-2. The mechanism of action involves the inhibition of the cyclooxygenase activity of COX-1, thereby blocking the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes.[2] This selective inhibition allows for the specific investigation of COX-1 mediated pathways without the confounding effects of COX-2 inhibition.

Data Presentation

The inhibitory activity of this compound on COX-1 is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound against human recombinant COX-1 and COX-2, highlighting its remarkable selectivity.

| Enzyme | IC50 (nM) | Selectivity (COX-2 IC50 / COX-1 IC50) | Reference |

| Human Recombinant COX-1 | 28 | ~2300-fold | [1] |

| Human Recombinant COX-2 | 65,000 | [1] |

The following table provides an example of expected outcomes when using this compound in a cell-based assay measuring prostaglandin E2 (PGE2) production. The data is hypothetical and for illustrative purposes.

| This compound Concentration (nM) | PGE2 Concentration (pg/mL) | % Inhibition |

| 0 (Control) | 1000 | 0 |

| 1 | 850 | 15 |

| 10 | 550 | 45 |

| 25 | 250 | 75 |

| 50 | 100 | 90 |

| 100 | 50 | 95 |

Signaling Pathway

The following diagram illustrates the arachidonic acid cascade and the point of inhibition by this compound.

Caption: COX-1 signaling pathway and this compound inhibition.

Experimental Workflow

The general workflow for a cell-based COX-1 inhibition assay using this compound is depicted below.

Caption: General experimental workflow for COX-1 inhibition assay.

Experimental Protocols

Protocol 1: COX-1 Inhibition Assay in Human Platelets

This protocol details the measurement of this compound-mediated inhibition of thromboxane B2 (TXB2), a stable metabolite of the potent platelet aggregator thromboxane A2 (TXA2), in isolated human platelets.

Materials:

-

This compound (prepare stock solution in DMSO)

-

Human whole blood from healthy donors

-

Acid-Citrate-Dextrose (ACD) solution

-

Phosphate Buffered Saline (PBS)

-

Arachidonic acid or Collagen (as a stimulant)

-

TXB2 ELISA kit

-

96-well microplates

-

Centrifuge

-

Platelet aggregometer (optional)

Procedure:

-

Platelet-Rich Plasma (PRP) Preparation:

-

Collect human whole blood into tubes containing ACD anticoagulant.

-

Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

-

Carefully collect the upper PRP layer.

-

-

Platelet Washing (Optional but Recommended):

-

To remove plasma components, platelets can be washed. Add 1 volume of ACD to 10 volumes of PRP and centrifuge at 800 x g for 15 minutes.

-

Resuspend the platelet pellet gently in PBS.

-

-

Inhibitor Treatment:

-

Adjust the platelet concentration to approximately 2-3 x 10^8 cells/mL in PBS.

-

In a 96-well plate, add 180 µL of the platelet suspension to each well.

-

Add 10 µL of varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) to the wells.

-

Pre-incubate for 15-30 minutes at 37°C.

-

-

Stimulation of COX-1 Activity:

-

Add 10 µL of arachidonic acid (final concentration ~100 µM) or collagen (final concentration ~2 µg/mL) to each well to stimulate TXA2 production.

-

Incubate for 10-15 minutes at 37°C.

-

-

Termination of Reaction and Sample Collection:

-

Stop the reaction by adding a stopping agent (e.g., indomethacin at a high concentration to control wells) or by placing the plate on ice.

-

Centrifuge the plate at 1,500 x g for 10 minutes at 4°C to pellet the platelets.

-

Carefully collect the supernatant for TXB2 measurement.

-

-

Measurement of TXB2:

-

Quantify the amount of TXB2 in the supernatant using a commercial TXB2 ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage inhibition of TXB2 production for each this compound concentration compared to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Protocol 2: COX-1 Inhibition Assay in a Monocytic Cell Line (e.g., THP-1)

This protocol describes the measurement of this compound's effect on prostaglandin E2 (PGE2) production in a monocytic cell line.

Materials:

-

This compound (prepare stock solution in DMSO)

-

THP-1 cells (or other suitable monocytic cell line)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

-

Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

-

Lipopolysaccharide (LPS) (to induce COX-2 as a control if needed)

-

Arachidonic acid

-

PGE2 ELISA kit

-

24-well or 96-well cell culture plates

-

Cell counter

Procedure:

-

Cell Culture and Seeding:

-

Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.

-

Seed the cells into 24-well or 96-well plates at a density of 1 x 10^6 cells/mL.

-

(Optional) Differentiate THP-1 monocytes into macrophages by treating with PMA (e.g., 50 ng/mL) for 24-48 hours. After differentiation, replace the medium with fresh serum-free medium.

-

-

Inhibitor Treatment:

-

Replace the culture medium with serum-free medium.

-

Add varying concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle (DMSO) to the cells.

-

Pre-incubate for 1-2 hours at 37°C in a CO2 incubator.

-

-

Stimulation of COX-1 Activity:

-

Add arachidonic acid (final concentration ~10 µM) to stimulate PGE2 production.

-

Incubate for 30-60 minutes at 37°C.

-

-

Sample Collection:

-

Collect the cell culture supernatant.

-

Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any cell debris.

-

-

Measurement of PGE2:

-

Measure the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit following the manufacturer's protocol.

-

-

Data Analysis:

-

Calculate the percentage inhibition of PGE2 production for each this compound concentration relative to the vehicle-treated control.

-

Determine the IC50 value by plotting the percentage inhibition against the log of the inhibitor concentration.

-

Troubleshooting

| Problem | Possible Cause | Solution |

| High background in ELISA | Non-specific binding, improper washing | Ensure proper washing steps as per the ELISA kit protocol. Use a blocking agent if necessary. |

| Low signal in ELISA | Insufficient COX-1 activity, degraded substrate | Optimize stimulant concentration and incubation time. Ensure proper storage of ELISA kit components. |

| High variability between replicates | Pipetting errors, uneven cell seeding | Use calibrated pipettes and ensure a homogenous cell suspension before seeding. |

| This compound shows low potency | Incorrect stock solution concentration, degradation of the compound | Verify the concentration of the stock solution. Prepare fresh dilutions for each experiment. |

Conclusion

This compound is a powerful and selective tool for investigating the role of COX-1 in various cellular contexts. The protocols provided here offer a starting point for researchers to design and execute robust cell-based assays to characterize COX-1 activity and its inhibition. Careful optimization of experimental conditions for specific cell types and stimuli is recommended to ensure reliable and reproducible results.

References

Application Notes and Protocols for Studying Nociception in Rats using FR122047

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR122047 is a potent and highly selective inhibitor of cyclooxygenase-1 (COX-1), an enzyme responsible for the production of prostaglandins (PGs) that play a crucial role in various physiological and pathological processes, including nociception.[1][2] With an IC50 value of 28 nM for human recombinant COX-1 and a selectivity of approximately 2,300-fold over COX-2, this compound serves as a valuable pharmacological tool for investigating the specific role of COX-1 in pain signaling pathways.[1] These application notes provide detailed protocols for utilizing this compound to study its analgesic effects in established rat models of chemical-induced nociception.

Mechanism of Action

This compound exerts its analgesic effects by selectively inhibiting the COX-1 enzyme. This inhibition prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory and pain-sensitizing prostaglandins, most notably prostaglandin E2 (PGE2).[1] By reducing the synthesis of these prostaglandins at the site of injury or inflammation, this compound effectively dampens the sensitization of peripheral nociceptors, thereby reducing the transmission of pain signals to the central nervous system.

Signaling Pathway

Data Presentation

Table 1: Analgesic Effect of this compound in the Rat Formalin Test

| Treatment Group | Dose (mg/kg, p.o.) | Nociceptive Score (Phase 2: 10-60 min) | % Inhibition |

| Vehicle | - | 150.5 ± 10.2 | - |

| This compound | 3.2 | 115.8 ± 12.5* | 23.1 |

| This compound | 10 | 85.3 ± 9.8 | 43.3 |

| This compound | 32 | 55.1 ± 7.6 | 63.4 |

| This compound | 100 | 35.8 ± 6.1 | 76.2 |

| Indomethacin | 10 | 28.9 ± 5.4 | 80.8 |

*p<0.05, **p<0.01 vs. Vehicle. Data extracted from Ochi et al., 2000.[1]

Table 2: Effect of this compound on Acetic Acid-Induced Writhing in Mice

| Treatment Group | Dose (mg/kg, p.o.) | Number of Writhes | % Inhibition |

| Vehicle | - | 35.4 ± 2.1 | - |

| This compound | 1 | 25.1 ± 2.5* | 29.1 |

| This compound | 3.2 | 18.7 ± 2.2 | 47.2 |

| This compound | 10 | 10.2 ± 1.8 | 71.2 |

| This compound | 32 | 4.5 ± 1.1** | 87.3 |

*p<0.05, **p<0.01 vs. Vehicle. Data extracted from Ochi et al., 2000.[1]

Experimental Protocols

Formalin-Induced Nociception in Rats

This model induces a biphasic nociceptive response and is useful for differentiating between analgesic mechanisms. The early phase (0-10 minutes) is characterized by acute neurogenic pain, while the late phase (10-60 minutes) involves an inflammatory pain component.[3][4] this compound is primarily effective in the late phase, consistent with its anti-inflammatory mechanism.[1]

Materials:

-

Male Sprague-Dawley rats (180-220 g)

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose)

-

Formalin solution (5% in saline)

-

Oral gavage needles

-

Observation chambers with a clear floor

-

Timer

Procedure:

-

Animal Acclimation: Acclimate rats to the experimental environment for at least 1 hour before testing.

-

Drug Administration: Administer this compound or vehicle orally (p.o.) at the desired doses (e.g., 3.2, 10, 32, 100 mg/kg) 60 minutes before the formalin injection.[1]

-

Formalin Injection: Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.[4]

-

Observation: Immediately place the rat in the observation chamber.

-

Nociceptive Scoring: Record the total time (in seconds) the animal spends licking, biting, or flinching the injected paw during the second phase of the test (10-60 minutes post-formalin injection).[1][5]

Experimental Workflow:

Acetic Acid-Induced Writhing in Mice

This visceral pain model is highly sensitive to peripherally acting analgesics.[6][7][8] Intraperitoneal injection of acetic acid induces the release of endogenous mediators, including prostaglandins, which stimulate nociceptors and cause characteristic abdominal constrictions (writhes).[9]

Materials:

-

Male ICR mice (20-25 g)

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose)

-

Acetic acid solution (0.6% in saline)

-

Oral gavage needles

-

Observation chambers

Procedure:

-

Animal Acclimation: Acclimate mice to the experimental environment.

-

Drug Administration: Administer this compound or vehicle orally (p.o.) at the desired doses (e.g., 1, 3.2, 10, 32 mg/kg) 60 minutes before the acetic acid injection.[1]

-

Acetic Acid Injection: Inject 0.1 mL/10 g body weight of 0.6% acetic acid solution intraperitoneally.[6]

-

Observation and Scoring: Immediately after the injection, place the mouse in an observation chamber and count the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) for a period of 20 minutes.[1][10]

Experimental Workflow:

Conclusion

This compound is a valuable research tool for elucidating the role of COX-1 in nociceptive pathways. The protocols outlined in these application notes provide a framework for reliably assessing the analgesic properties of this compound in preclinical models of pain. The dose-dependent efficacy of this compound in both the formalin and acetic acid-induced writhing tests highlights the significant contribution of COX-1-mediated prostaglandin synthesis to chemical-induced pain. Researchers can adapt these protocols to further investigate the specific mechanisms of COX-1 in various pain states and to evaluate the therapeutic potential of selective COX-1 inhibitors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. apexbt.com [apexbt.com]

- 3. Standardization of the rat paw formalin test for the evaluation of analgesics | Semantic Scholar [semanticscholar.org]

- 4. farm.ucl.ac.be [farm.ucl.ac.be]

- 5. The formalin test: scoring properties of the first and second phases of the pain response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]

- 7. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]

- 8. rjptsimlab.com [rjptsimlab.com]

- 9. saspublishers.com [saspublishers.com]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for Studying Gastagric Mucosal Integrity Using a Selective COX-1 Inhibitor (SC-560 as a representative compound)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maintaining gastric mucosal integrity is a critical physiological process involving a complex interplay of protective and aggressive factors. Prostaglandins, synthesized by cyclooxygenase (COX) enzymes, are key protective mediators. The COX enzyme exists in two primary isoforms: COX-1, which is constitutively expressed in the stomach and considered a "housekeeping" enzyme responsible for producing prostaglandins that regulate mucosal blood flow, mucus, and bicarbonate secretion; and COX-2, which is typically induced during inflammation.[1][2]

This document provides detailed application notes and protocols for utilizing a selective COX-1 inhibitor, exemplified by SC-560, to study the role of COX-1 in maintaining gastric mucosal integrity. While the specific compound FR122047 was not found in the scientific literature, SC-560 serves as a well-characterized tool for these investigations. The following sections will detail the mechanism of action, experimental protocols, and data interpretation related to the use of selective COX-1 inhibitors in gastric research.

Mechanism of Action: The Role of COX-1 in Gastric Protection

Under normal physiological conditions, the gastric mucosa is protected by a variety of factors, with prostaglandins playing a central role.[2] COX-1 is the primary source of these protective prostaglandins in the healthy stomach.[1] However, research indicates that selective inhibition of COX-1 alone, for instance with SC-560, does not typically cause gastric damage in a healthy stomach, even with significant inhibition of prostaglandin synthesis.[3][4][5]

Gastric lesions tend to develop when both COX-1 and COX-2 are inhibited.[3][5][6] This suggests a compensatory role for COX-2 in maintaining mucosal defense when COX-1 is blocked.[4][5] In pathological conditions, such as acid challenge or portal hypertension, the gastric mucosa becomes more vulnerable, and selective inhibition of COX-1 is sufficient to induce dose-dependent damage.[3][4] This highlights the critical function of COX-1 in protecting the stomach against noxious stimuli.

The signaling pathway for COX-1-mediated gastric protection is initiated by various physiological stimuli that lead to the release of arachidonic acid from the cell membrane. COX-1 then metabolizes arachidonic acid to prostaglandin H2 (PGH2), which is further converted to various prostaglandins, including PGE2 and PGI2. These prostaglandins then act on their respective receptors on gastric mucosal cells to stimulate the secretion of mucus and bicarbonate, increase mucosal blood flow, and inhibit gastric acid secretion, all of which contribute to maintaining mucosal integrity.

Key Experiments and Protocols

Induction of Gastric Lesions with a Selective COX-1 Inhibitor in Rodent Models

This protocol describes the induction of gastric lesions in rats using a selective COX-1 inhibitor, SC-560, often in combination with a COX-2 inhibitor or a mild irritant to demonstrate the role of COX-1 in mucosal defense.

Materials:

-

Male Wistar rats (175–200 g)

-

SC-560 (selective COX-1 inhibitor)

-

Rofecoxib (selective COX-2 inhibitor) or other COX-2 inhibitor

-

Indomethacin (non-selective COX inhibitor, for positive control)

-

Vehicle (e.g., 1% methylcellulose)

-

Hydrochloric acid (HCl) solution (for acid challenge model)

-

Saline solution

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Dissection tools

-

Stereomicroscope

-

Image analysis software

Protocol:

-

Animal Acclimatization: House rats in a controlled environment with a 12-hour light/dark cycle and provide standard laboratory chow and water ad libitum for at least one week before the experiment.

-

Fasting: Fast the rats for 18-24 hours before drug administration, with free access to water.

-

Drug Preparation and Administration:

-

Prepare suspensions of SC-560, rofecoxib, and indomethacin in the vehicle.

-

Divide the animals into experimental groups (n=6-8 per group), including:

-

Vehicle control

-

SC-560 alone

-

Rofecoxib alone

-

SC-560 + Rofecoxib

-

Indomethacin (positive control)

-

-

Administer the drugs orally (p.o.) or subcutaneously (s.c.) at the desired doses.

-

-

Induction of Gastric Injury (Optional - for Challenge Models):

-

Euthanasia and Tissue Collection:

-

Euthanize the animals at a predetermined time point after drug administration (e.g., 4-5 hours).

-

Immediately dissect the stomach, open it along the greater curvature, and gently rinse with saline to remove gastric contents.

-

-

Lesion Assessment:

-

Pin the stomach flat on a board for examination.

-

Measure the area (in mm²) of visible hemorrhagic lesions in the glandular part of the stomach using a stereomicroscope and image analysis software.

-

The total lesion area per stomach is used as the ulcer index.

-

Measurement of Gastric Prostaglandin E2 (PGE2) Levels

This protocol outlines the measurement of PGE2 in the gastric mucosa to confirm the inhibitory effect of the selective COX-1 inhibitor.

Materials:

-

Gastric mucosal tissue collected from the experiment above

-

Phosphate-buffered saline (PBS)

-

Homogenizer

-

Centrifuge

-

PGE2 ELISA kit

Protocol:

-

Tissue Homogenization:

-

Excise a sample of the glandular gastric mucosa and weigh it.

-

Homogenize the tissue sample in cold PBS.

-

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.

-

Supernatant Collection: Collect the supernatant, which contains the prostaglandins.

-

ELISA Assay:

-

Perform a PGE2 enzyme-linked immunosorbent assay (ELISA) on the supernatant according to the manufacturer's instructions.

-

Express the PGE2 concentration as pg/mg of tissue.[8]

-

Data Presentation

The following tables summarize representative quantitative data from studies using selective COX-1 inhibitors to investigate gastric mucosal integrity.

Table 1: Effect of Selective COX-1 and COX-2 Inhibition on Gastric Lesion Formation in Healthy Rats

| Treatment Group (Dose, p.o.) | Mean Lesion Area (mm²) ± SEM |

| Vehicle | 0 ± 0 |

| SC-560 (20 mg/kg) | 0 ± 0 |

| Rofecoxib (20 mg/kg) | 0 ± 0 |

| SC-560 (20 mg/kg) + Rofecoxib (20 mg/kg) | 35.2 ± 8.1 |

| Indomethacin (20 mg/kg) | 42.5 ± 9.3 |

*P < 0.05 compared to vehicle control. Data are hypothetical and based on findings from published studies.[3]

Table 2: Effect of Selective COX-1 Inhibition on Gastric Lesions in an Acid Challenge Model

| Pretreatment Group (Dose, p.o.) | Acid Challenge (300 mM HCl) - Mean Lesion Area (mm²) ± SEM |

| Vehicle | 2.1 ± 0.8 |

| SC-560 (5 mg/kg) | 15.4 ± 3.2 |

| SC-560 (20 mg/kg) | 38.9 ± 7.5 |

| Rofecoxib (20 mg/kg) | 3.5 ± 1.1 |

| SC-560 (5 mg/kg) + Rofecoxib (20 mg/kg) | 45.6 ± 8.9*# |

*P < 0.05 compared to vehicle + acid challenge. #P < 0.05 compared to SC-560 (5 mg/kg) + acid challenge. Data are hypothetical and based on findings from published studies.[3]

Table 3: Effect of Selective COX-1 Inhibition on Gastric Mucosal PGE2 Levels

| Treatment Group | Gastric Mucosal PGE2 (pg/mg tissue) ± SEM | % Inhibition |

| Vehicle | 250 ± 30 | - |

| SC-560 (10 mg/kg) | 85 ± 12 | 66% |

| Indomethacin (30 mg/kg) | 70 ± 9 | 72% |

*P < 0.05 compared to vehicle control. Data are hypothetical and based on findings from published studies.[5]

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in these application notes.

Caption: Signaling pathway of COX-1 in maintaining gastric mucosal integrity and the inhibitory action of SC-560.

Caption: Experimental workflow for studying the effects of a selective COX-1 inhibitor on gastric mucosal integrity in rodents.

Conclusion

The selective inhibition of COX-1 by compounds like SC-560 is a valuable tool for elucidating the mechanisms of gastric mucosal defense. The experimental protocols and data presented here provide a framework for researchers to investigate the nuanced roles of COX isoforms in both physiological and pathological contexts. These studies are essential for the development of safer non-steroidal anti-inflammatory drugs (NSAIDs) and novel gastroprotective therapies.

References

- 1. | BioWorld [bioworld.com]

- 2. Role of cyclooxygenase isoforms in gastric mucosal defence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of specific inhibition of cyclo-oxygenase-1 and cyclo-oxygenase-2 in the rat stomach with normal mucosa and after acid challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective cyclooxygenase (COX) inhibition causes damage to portal hypertensive gastric mucosa: roles of nitric oxide and NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wjgnet.com [wjgnet.com]

- 6. researchgate.net [researchgate.net]

- 7. Importance of cyclooxygenase-1/prostacyclin in modulating gastric mucosal integrity under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Divergent effects of new cyclooxygenase inhibitors on gastric ulcer healing: Shifting the angiogenic balance - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

FR122047 Technical Support Center: Stability and Storage Guidelines

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of FR122047. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly sealed container, desiccated, and protected from light. For short-term storage, +4°C is acceptable. For long-term storage, -20°C is recommended to ensure maximum stability.[1][2][3]

Q2: How should I store this compound in solution?

A2: Stock solutions of this compound should be prepared in a suitable solvent, aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C.[4][5] Under these conditions, solutions are generally stable for up to one month at -20°C and up to six months at -80°C.[4][5] It is advisable to use freshly prepared solutions whenever possible.

Q3: Is this compound sensitive to light?

A3: Yes, compounds containing a thiazole ring, like this compound, can be susceptible to photodegradation. It is recommended to protect both solid this compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.

Q4: What is the recommended solvent for preparing this compound stock solutions?

A4: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound. For in vivo experiments, a specific formulation involving DMSO, PEG300, Tween-80, and saline can be used to achieve a clear solution.[4]

Q5: Is this compound stable in aqueous solutions?

A5: The stability of this compound in aqueous solutions can be pH-dependent. Thiazole-containing compounds may be susceptible to hydrolysis under acidic or alkaline conditions. For experiments in aqueous buffers, it is recommended to prepare the solution fresh and use it promptly.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| Inconsistent experimental results | Degradation of this compound due to improper storage. | Ensure solid compound is stored at -20°C, desiccated, and protected from light. Prepare fresh stock solutions and store them as aliquots at -80°C. Avoid multiple freeze-thaw cycles. |

| Instability in aqueous experimental buffer. | Prepare this compound solutions in aqueous buffers immediately before use. Consider performing a pilot stability study in your specific buffer system if the experiment is long-running. | |

| Loss of compound activity over time | Photodegradation from exposure to ambient light. | Protect all solutions containing this compound from light at all times by using amber vials or covering with foil. Work in a dimly lit area when possible. |

| Oxidative degradation. | Degas solvents used for preparing solutions. Store solutions under an inert atmosphere (e.g., argon or nitrogen) if high stability is required. | |

| Precipitation of the compound in aqueous media | Low aqueous solubility. | Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is kept to a minimum but is sufficient to maintain solubility. For in vivo use, follow established formulation protocols.[4] |

Quantitative Stability Data (Hypothetical)

The following data are hypothetical and intended for guidance. Actual stability should be confirmed experimentally.

Table 1: Hypothetical Stability of this compound in Solution at Different Temperatures

| Storage Temperature | Solvent | Concentration | Purity after 1 Month | Purity after 6 Months |

| +4°C | DMSO | 10 mM | 95% | 80% |

| -20°C | DMSO | 10 mM | >99% | 97% |

| -80°C | DMSO | 10 mM | >99% | >99% |

Table 2: Hypothetical pH Stability of this compound in Aqueous Buffer at 25°C

| pH | Buffer System | Incubation Time | Remaining this compound |

| 3.0 | Citrate Buffer | 24 hours | ~85% |

| 5.0 | Acetate Buffer | 24 hours | ~95% |

| 7.4 | Phosphate Buffer | 24 hours | >99% |

| 9.0 | Borate Buffer | 24 hours | ~90% |

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a hypothetical reversed-phase high-performance liquid chromatography (RP-HPLC) method for assessing the stability of this compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (0.1%)

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient:

-

0-2 min: 30% B

-

2-15 min: 30% to 90% B

-

15-18 min: 90% B

-

18-20 min: 90% to 30% B

-

20-25 min: 30% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

Sample Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).

-

Dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.

Protocol 2: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Procedure:

-

Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.

-

Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.

-

Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

-

Photodegradation: Expose a solution of this compound to a calibrated light source (e.g., ICH-compliant photostability chamber) for a defined period.

-

Thermal Degradation: Heat solid this compound at 80°C for 48 hours.

Analysis:

-

Analyze all stressed samples, along with a control sample, using the stability-indicating HPLC method described in Protocol 1.

-

Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound.

Visualizations

Caption: Recommended workflow for the storage and handling of this compound.

Caption: Workflow for a forced degradation study of this compound.

Caption: Mechanism of action of this compound as a COX-1 inhibitor.

References

- 1. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Potential off-target effects of FR122047

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FR122047.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cell-permeable, trisubstituted thiazole compound that functions as a potent and highly selective inhibitor of cyclooxygenase-1 (COX-1).[1] Its primary mechanism of action is the inhibition of prostaglandin E2 and thromboxane B2 production through the blockade of the COX-1 enzyme.[2]

Q2: What is the selectivity profile of this compound for COX-1 over COX-2?

This compound exhibits a high degree of selectivity for COX-1. In studies using human recombinant enzymes, it has been shown to be approximately 2,300 times more selective for COX-1 than for COX-2.[1][2]

Q3: What are the known on-target effects of this compound?

The on-target effects of this compound, stemming from its potent inhibition of COX-1, include analgesic, anti-platelet, and anti-inflammatory properties.[1] It is notably more potent than aspirin in its ability to inhibit platelet aggregation induced by arachidonic acid and collagen.[1][3]

Q4: Are there any known off-target effects of this compound?

The available literature primarily focuses on the high selectivity of this compound for COX-1 over COX-2, and there is limited information on off-target effects on other unrelated proteins. One study noted that in MCF-7 breast cancer cells, this compound treatment suppressed cell growth and induced apoptosis by increasing the Bax/Bcl-2 ratio and mitochondrial cytochrome c release.[4] However, it is not definitively characterized whether this is a true off-target effect or a consequence of COX-1 inhibition in this specific cancer cell line.

Q5: What are the recommended solvents and storage conditions for this compound?

This compound is soluble in water (4 mg/mL), DMSO (5 mg/mL), and 1 M HCl (2 mg/mL). For long-term storage, it is advisable to follow the manufacturer's recommendations, which typically involve storing the compound as a solid at -20°C. For experimental use, stock solutions in DMSO can be prepared and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: Inconsistent or lower than expected potency in cell-based assays.

-

Possible Cause 1: Compound degradation.

-

Troubleshooting Step: Ensure the compound has been stored correctly and protected from light and moisture. Prepare fresh stock solutions from solid material. Avoid using old stock solutions that have undergone multiple freeze-thaw cycles.

-

-

Possible Cause 2: Suboptimal assay conditions.

-

Troubleshooting Step: The potency of COX inhibitors can be influenced by the concentration of arachidonic acid used in the assay. Ensure the substrate concentration is appropriate for the experimental goals. Additionally, the presence of serum in the cell culture medium can affect the free concentration of the inhibitor due to protein binding. Consider performing assays in serum-free or low-serum conditions.

-

-

Possible Cause 3: Cell line-specific differences in COX expression and sensitivity.

-

Troubleshooting Step: Confirm the expression levels of COX-1 and COX-2 in your cell line. The inhibitory effect of this compound will be most pronounced in cells with high COX-1 expression.

-

Issue 2: Unexpected cellular effects that do not seem to be mediated by COX-1 inhibition.

-

Possible Cause 1: Potential off-target activity.

-

Troubleshooting Step: As with any small molecule inhibitor, off-target effects are a possibility. To investigate this, consider using a structurally unrelated COX-1 inhibitor as a control. If both compounds produce the same effect, it is more likely to be on-target. Additionally, a rescue experiment where the downstream products of COX-1 (e.g., specific prostaglandins) are added back to the system could help determine if the effect is COX-1 dependent.

-

-

Possible Cause 2: Non-specific effects at high concentrations.

-

Troubleshooting Step: High concentrations of any compound can lead to non-specific effects. It is crucial to perform dose-response experiments and use the lowest effective concentration of this compound. Compare the observed effects with a vehicle control.

-

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

| Enzyme Target | IC50 (Human Recombinant) | Selectivity (COX-2 IC50 / COX-1 IC50) | Reference |

| COX-1 | 28 nM | ~2,300-fold | [1] |

| COX-2 | 65 µM | [1] |

Table 2: In Vivo/Ex Vivo Efficacy of this compound

| Model | Effect | ED50 | Reference |

| Arachidonic acid-induced platelet aggregation (guinea pigs) | Inhibition | 280 µg/kg (oral) | [3][4] |

| Collagen-induced platelet aggregation (guinea pigs) | Inhibition | 530 µg/kg (oral) | [3][4] |

| Rat type II collagen-induced arthritis | Anti-inflammatory effect | 0.56 mg/kg (oral) | [2] |

| Rat whole blood assay (ex vivo) | Inhibition of COX-1 derived TXB2 | 0.059 mg/kg (oral) | [2] |

Experimental Protocols

1. Recombinant Human COX Enzyme Assay

-

Objective: To determine the in vitro inhibitory potency (IC50) of this compound against COX-1 and COX-2.

-

Methodology:

-

Purified recombinant human COX-1 or COX-2 is pre-incubated with varying concentrations of this compound or vehicle control in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing hematin and a reducing agent like glutathione).

-

The enzymatic reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a specified time at 37°C and then terminated.

-

The amount of prostaglandin E2 (PGE2) produced is quantified using a suitable method, such as an enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

2. Ex Vivo Whole Blood Assay for COX-1 and COX-2 Activity

-

Objective: To assess the selective inhibitory activity of this compound on COX-1 and COX-2 in a more physiologically relevant matrix.

-

Methodology:

-

Whole blood is collected from rats or human volunteers.

-

For the COX-1 assay, aliquots of blood are incubated with varying concentrations of this compound or vehicle control. The blood is then allowed to clot at 37°C for a specified time, which induces platelet aggregation and subsequent thromboxane B2 (TXB2) production via COX-1.

-

For the COX-2 assay, aliquots of blood are pre-treated with a COX-1 selective inhibitor (like aspirin) to block the COX-1 pathway. Then, lipopolysaccharide (LPS) is added to induce COX-2 expression and activity. The blood is then incubated with this compound or vehicle control.

-

The concentration of TXB2 (for COX-1 activity) and PGE2 (for COX-2 activity) in the serum or plasma is measured using EIA or LC-MS.

-

The ED50 values are determined by analyzing the dose-dependent inhibition of TXB2 and PGE2 production.

-

Visualizations

Caption: Mechanism of action of this compound as a selective COX-1 inhibitor.

Caption: A logical workflow for troubleshooting common experimental issues with this compound.

References

- 1. COX-1 Inhibitor, this compound [sigmaaldrich.com]

- 2. Differential effect of this compound, a selective cyclo-oxygenase-1 inhibitor, in rat chronic models of arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The anti-platelet actions of this compound, a novel cyclooxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

FR122047 Technical Support Center: Experimental Guidance and Troubleshooting

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with FR122047, a potent and selective cyclooxygenase-1 (COX-1) inhibitor. Here you will find troubleshooting guides and frequently asked questions to address common challenges and ensure the successful design and execution of your studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a trisubstituted thiazole compound that functions as a highly selective inhibitor of the cyclooxygenase-1 (COX-1) enzyme.[1] Its primary mechanism of action is to block the activity of COX-1, thereby preventing the synthesis of prostaglandins and other prostanoids that are involved in various physiological and pathophysiological processes.[2]

Q2: How selective is this compound for COX-1 over COX-2?

This compound exhibits a high degree of selectivity for COX-1. In studies using human recombinant enzymes, this compound was found to be approximately 2,300 times more selective for COX-1 than for COX-2.[1][3]

Q3: What are the known in vivo effects of this compound?

This compound has demonstrated analgesic, anti-platelet, and anti-inflammatory properties in various animal models.[1] It has been shown to be orally active and effective in reducing pain in chemical nociceptive models.[1] In a rat model of collagen-induced arthritis, oral administration of this compound showed a dose-dependent anti-inflammatory effect.[3][4]

Q4: Has this compound been evaluated in human clinical trials?

Based on the available literature, there is no evidence to suggest that this compound has been evaluated in human clinical trials. The research has been primarily focused on preclinical and animal models.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on published studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Enzyme | IC₅₀ | Selectivity (COX-2 IC₅₀ / COX-1 IC₅₀) | Reference |

| Human Recombinant COX-1 | 28 nM | ~2,300-fold | [1] |

| Human Recombinant COX-2 | 65 µM | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Effect | ED₅₀ | Reference |

| Guinea Pig (Arachidonic Acid-Induced Platelet Aggregation) | Inhibition of aggregation | 280 µg/kg (oral) | [2][5] |

| Guinea Pig (Collagen-Induced Platelet Aggregation) | Inhibition of aggregation | 530 µg/kg (oral) | [2][5] |

| Rat (Collagen-Induced Arthritis) | Anti-inflammatory effect | 0.56 mg/kg (oral) | [3][4] |

| Rat (Collagen-Induced Arthritis) | Suppression of PGE₂ levels in paw | 0.24 mg/kg (oral) | [3][4] |

| Rat (Collagen-Induced Arthritis) | Suppression of TXB₂ levels in paw | 0.13 mg/kg (oral) | [3][4] |

Experimental Protocols

Protocol 1: In Vitro COX-1 Inhibition Assay (Whole Blood Assay)

This protocol is adapted from methodologies described for assessing COX-1 inhibition in whole blood.

-

Blood Collection: Collect fresh heparinized whole blood from healthy human volunteers or experimental animals.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.

-

Incubation: Aliquot the whole blood into tubes. Add the different concentrations of this compound or vehicle control to the blood and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

COX-1 Activation: To measure COX-1 activity, induce platelet aggregation and subsequent thromboxane B₂ (TXB₂) production by adding a COX-1-specific agonist, such as arachidonic acid or collagen.

-

Termination of Reaction: After a set incubation period (e.g., 30-60 minutes), stop the reaction by placing the tubes on ice and then centrifuging to separate the plasma.

-

Measurement of TXB₂: Measure the concentration of TXB₂ in the plasma using a commercially available ELISA kit. TXB₂ is a stable metabolite of thromboxane A₂, which is produced by COX-1 in platelets.

-

Data Analysis: Calculate the percentage of inhibition of TXB₂ production at each this compound concentration compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Visualizations

Caption: COX-1 signaling pathway and this compound inhibition.

Caption: General experimental workflow for using this compound.

Troubleshooting Guide

Problem 1: Inconsistent or no inhibition of COX-1 activity in in vitro assays.

-

Possible Cause 1: this compound solubility and stability.

-

Troubleshooting: Ensure that this compound is fully dissolved in the appropriate solvent before adding it to the assay medium. Stock solutions should be stored correctly, and repeated freeze-thaw cycles should be avoided. It is advisable to prepare fresh dilutions for each experiment.

-

-

Possible Cause 2: Inactive enzyme.

-

Troubleshooting: Verify the activity of the COX-1 enzyme preparation using a known, non-selective COX inhibitor as a positive control.

-

-

Possible Cause 3: Inappropriate assay conditions.

-

Troubleshooting: Optimize the incubation time of this compound with the enzyme before the addition of the substrate (arachidonic acid). Ensure the pH and temperature of the assay buffer are optimal for COX-1 activity.

-

Problem 2: Unexpected off-target effects in cell-based or in vivo studies.

-

Possible Cause 1: High concentrations of this compound.

-

Troubleshooting: Although highly selective, at very high concentrations, this compound might interact with other cellular targets. Perform dose-response experiments to determine the lowest effective concentration.

-

-

Possible Cause 2: The biological system is sensitive to COX-1 inhibition.

-

Troubleshooting: The "off-target" effect may be a direct consequence of COX-1 inhibition in a particular cell type or tissue, which was not the primary focus of the study. The "housekeeping" functions of COX-1 can be crucial in certain biological contexts.[6]

-

-

Possible Cause 3: Non-specific effects of the compound.

-

Troubleshooting: Include appropriate controls, such as a structurally related but inactive compound, if available, to rule out non-specific effects.

-

Problem 3: Lack of efficacy in an in vivo model of inflammation.

-

Possible Cause 1: Model-dependent role of COX-1.

-

Troubleshooting: The role of COX-1 in inflammation can be context-dependent. For instance, this compound was effective in a rat model of collagen-induced arthritis but not in adjuvant-induced arthritis.[4] It is crucial to select an animal model where COX-1 plays a significant pathological role.

-

-

Possible Cause 2: Pharmacokinetic issues.

-

Troubleshooting: Ensure that the dose and route of administration are sufficient to achieve and maintain therapeutic concentrations of this compound at the site of inflammation. The prolonged inhibitory action of this compound has been noted, which may be due to its concentration in platelets.[2][5]

-

-

Possible Cause 3: Redundancy in inflammatory pathways.

-

Troubleshooting: In some inflammatory conditions, other pathways (e.g., COX-2 or lipoxygenase pathways) may compensate for the inhibition of COX-1, leading to a lack of overall efficacy. Consider combination therapies or a different therapeutic target.

-

Problem 4: Gastrointestinal or renal side effects in animal studies.

-

Possible Cause 1: Inhibition of physiological COX-1 functions.

-

Troubleshooting: COX-1 is involved in maintaining the integrity of the gastric mucosa and regulating renal blood flow.[6] While this compound has shown a better safety profile compared to non-selective NSAIDs in some studies, high doses or chronic administration may still lead to side effects.[4] Monitor animals closely for signs of toxicity and consider reducing the dose or duration of treatment. The use of gastroprotective agents could also be explored.

-

References

- 1. researchgate.net [researchgate.net]

- 2. The anti-platelet actions of this compound, a novel cyclooxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Differential effect of this compound, a selective cyclo-oxygenase-1 inhibitor, in rat chronic models of arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics [frontiersin.org]

- 6. benthamdirect.com [benthamdirect.com]

How to minimize variability in FR122047 in vivo studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in in vivo studies involving FR122047, a potent and selective cyclooxygenase-1 (COX-1) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel and potent selective inhibitor of cyclooxygenase-1 (COX-1).[1] Its primary mechanism of action is the inhibition of the COX-1 enzyme, which is a key enzyme in the biosynthesis of prostaglandins.[1][2][3] This inhibition leads to its anti-platelet, analgesic, and anti-inflammatory effects.[1]

Q2: Which animal models are suitable for studying the in vivo efficacy of this compound?

A2: Guinea pigs are a suitable model for evaluating the anti-platelet activity of this compound.[1][4] For assessing its anti-inflammatory properties, the carrageenan-induced paw edema model in rats is a well-established and appropriate choice.[5][6][7]

Q3: What are the reported efficacious doses of this compound in these models?

A3: In guinea pigs, a single oral dose of this compound inhibited arachidonic acid- and collagen-induced platelet aggregation with ED50 values of 280 µg/kg and 530 µg/kg, respectively.[1]

Q4: What is the expected duration of action of this compound in vivo?

A4: At a dose of 1 mg/kg in guinea pigs, the inhibitory effects of this compound on platelet aggregation were observed to be prolonged for up to 48 hours.[1]

Troubleshooting Guides

Animal Model Selection and Management

Issue: High variability in baseline inflammatory responses or platelet aggregation.

| Potential Cause | Troubleshooting Recommendation |

| Animal Strain Differences | Different rat and guinea pig strains can exhibit varied responses to inflammatory stimuli and compounds. For consistency, it is crucial to use the same strain throughout a study and clearly report the strain used (e.g., Sprague-Dawley, Wistar). |

| Animal Health Status | Underlying health issues can significantly impact inflammatory and coagulation parameters. Ensure all animals are healthy, acclimatized to the facility for at least one week prior to the experiment, and free from pathogens. |

| Environmental Stress | Stress from housing conditions, handling, or noise can alter physiological responses. Maintain a controlled environment with consistent light-dark cycles, temperature, and humidity. Handle animals gently and consistently. |

| Diet | The composition of animal chow can influence inflammatory responses and drug metabolism. Use a standardized diet throughout the study and ensure consistent access to food and water. |

Dosing and Administration

Issue: Inconsistent or lower-than-expected drug exposure.

| Potential Cause | Troubleshooting Recommendation |

| Improper Formulation | This compound is likely poorly soluble in water. An improper vehicle can lead to inconsistent suspension and inaccurate dosing. A common vehicle for oral gavage of poorly soluble compounds in rodents is a suspension in 0.5% carboxymethyl cellulose (CMC) in water or saline.[8] It is critical to ensure the formulation is a homogenous suspension immediately before each administration. |

| Inaccurate Oral Gavage Technique | Incorrect gavage technique can lead to dosing errors, esophageal injury, or accidental administration into the trachea. Ensure personnel are properly trained in oral gavage techniques for the specific species. |

| Variability in Food Intake | The presence of food in the stomach can affect the absorption of orally administered drugs. For oral dosing studies, consider a brief fasting period (e.g., 4-6 hours) to standardize gastrointestinal conditions. However, prolonged fasting can induce stress. |

| Incorrect Dose Calculation | Errors in calculating the dose based on animal body weight will lead to significant variability. Weigh each animal on the day of dosing and calculate the dose accurately for each individual. |

Data Collection and Analysis

Issue: High variability in endpoint measurements (e.g., paw volume, platelet aggregation).

| Potential Cause | Troubleshooting Recommendation |

| Inconsistent Measurement Technique | Variability in how measurements are taken can introduce significant error. For paw edema, use a plethysmometer and ensure consistent placement of the paw for each measurement.[9] For platelet aggregation, standardize the preparation of platelet-rich plasma and the concentration of aggregating agents.[10] |

| Observer Bias | If measurements are subjective, the observer's expectations can influence the results. Whenever possible, blind the person performing the measurements to the treatment groups. |

| Timing of Measurements | The timing of endpoint measurements relative to compound administration is critical. Adhere to a strict and consistent timeline for all animals in the study. |

| Lack of a Validated Analytical Method | Without a reliable method to measure this compound concentrations in plasma, it is difficult to correlate exposure with efficacy and troubleshoot pharmacokinetic issues. It is highly recommended to develop and validate a sensitive and specific analytical method, such as High-Performance Liquid Chromatography (HPLC), for the quantification of this compound in biological samples.[11][12][13] |

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in Guinea Pigs

| Endpoint | Agonist | ED50 (Oral) | Animal Model | Reference |

| Platelet Aggregation Inhibition | Arachidonic Acid | 280 µg/kg | Guinea Pig | [1] |

| Platelet Aggregation Inhibition | Collagen | 530 µg/kg | Guinea Pig | [1] |

Table 2: Pharmacokinetic Parameters of this compound in Guinea Pigs (Oral Administration of 1 mg/kg)

| Time Point | Plasma Concentration (Platelet-Poor Plasma) | Plasma Concentration (Platelet-Rich Plasma) | Reference |

| 24 hours | < 0.1 ng/mL | Not Reported | [1] |

| 48 hours | Not Reported | 0.282 ng/mL | [1] |

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for evaluating the in vivo anti-inflammatory activity of compounds.[5][6]

-

Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are used.

-

Acclimatization: Animals are acclimatized for at least one week before the experiment.

-

Grouping: Animals are randomly assigned to control and treatment groups.

-

Compound Administration: this compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a defined time (e.g., 30-60 minutes) before carrageenan injection.

-

Induction of Inflammation: 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar surface of the right hind paw.

-

Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, 4, and 5 hours).[9]

-

Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group.

Ex Vivo Platelet Aggregation in Guinea Pigs

This protocol is used to assess the in vivo effect of this compound on platelet function.[1]

-

Animals: Male Hartley guinea pigs (300-400 g) are used.

-

Compound Administration: this compound or vehicle is administered orally.

-

Blood Collection: At specified time points after dosing, blood is collected from the carotid artery into a syringe containing an anticoagulant (e.g., 3.8% sodium citrate).

-

Preparation of Platelet-Rich Plasma (PRP): The blood is centrifuged at a low speed (e.g., 150 x g) for 10 minutes to obtain PRP.

-

Platelet Aggregation Assay: Platelet aggregation is measured using an aggregometer. Aliquots of PRP are stimulated with an aggregating agent (e.g., arachidonic acid or collagen), and the change in light transmission is recorded.

-

Data Analysis: The percentage of inhibition of platelet aggregation is calculated for the this compound-treated groups compared to the vehicle-treated group.

Visualizations

Caption: Experimental workflow for this compound in vivo studies.

Caption: this compound mechanism of action via COX-1 inhibition.

References

- 1. The anti-platelet actions of this compound, a novel cyclooxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Pharmacological analysis of cyclooxygenase-1 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of in vitro platelet aggregation and its inhibition by three antithrombotic drugs between human and guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. inotiv.com [inotiv.com]

- 7. mdpi.com [mdpi.com]

- 8. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibitory action of glucosamine on platelet activation in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijpsonline.com [ijpsonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Development of a RP-HPLC method for analysis of docetaxel in tumor-bearing mice plasma and tissues following injection of docetaxel-loaded pH responsive targeting polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]

Interpreting unexpected results in FR122047 experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with FR122047, a potent and selective COX-1 inhibitor.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound, providing potential causes and actionable troubleshooting steps.

Unexpected Result 1: Reduced Anti-Inflammatory Effect in In Vivo Models Despite Potent In Vitro COX-1 Inhibition

Researchers may observe potent inhibition of COX-1 in biochemical or cell-based assays, but a diminished or absent anti-inflammatory response in animal models of inflammation.

Possible Causes and Troubleshooting Steps:

| Potential Cause | Recommended Troubleshooting Steps |

| Poor Bioavailability or Pharmacokinetics | - Conduct pharmacokinetic studies to determine the plasma and tissue concentrations of this compound in the animal model. - Analyze different administration routes (e.g., oral, intravenous) and vehicle formulations. |

| Model-Specific COX Isoform Contribution | - Characterize the relative expression and contribution of COX-1 and COX-2 in the specific inflammatory model being used. This compound is highly selective for COX-1, and if COX-2 is the primary driver of inflammation in the model, the drug's effect will be limited.[1] - Consider using a non-selective COX inhibitor as a positive control to assess the overall role of prostaglandins in the model. |

| Rapid Metabolism of this compound | - Analyze metabolite formation in plasma and tissue samples. - Co-administration with a metabolic inhibitor (use with caution and appropriate controls) could help determine if rapid metabolism is limiting exposure. |

| Dosing Regimen | - Perform a dose-response study to ensure an effective concentration is reached and maintained at the site of inflammation.[1] |

Experimental Protocol: Ex Vivo Prostaglandin E2 (PGE2) Measurement in Whole Blood

This protocol can be used to assess the in vivo target engagement of this compound by measuring its effect on COX-1 activity in whole blood.

-

Animal Dosing: Administer this compound or vehicle control to the animals at the desired dose and route.

-

Blood Collection: At various time points post-administration, collect whole blood into tubes containing an anticoagulant (e.g., heparin).

-

Stimulation: Aliquot whole blood and stimulate with a COX-1 selective agonist (e.g., arachidonic acid) or a broader stimulus like lipopolysaccharide (LPS) for a defined period at 37°C.

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

PGE2 Measurement: Measure the concentration of PGE2 in the plasma using a validated ELISA kit.

-

Data Analysis: Compare the PGE2 levels in the this compound-treated groups to the vehicle-treated group to determine the extent of COX-1 inhibition.

Experimental Workflow for Investigating Discrepant In Vitro and In Vivo Results

Caption: Troubleshooting workflow for unexpected in vivo results.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is a potent and highly selective inhibitor of the cyclooxygenase-1 (COX-1) enzyme.[1] COX-1 is a constitutive enzyme responsible for the production of prostaglandins, which are involved in various physiological processes, including platelet aggregation and maintaining the integrity of the stomach lining.[2][3] By inhibiting COX-1, this compound reduces the synthesis of these prostaglandins, leading to its anti-platelet and anti-inflammatory effects.[1][4] Its selectivity for COX-1 over COX-2 is a key feature, with studies showing it to be over 2,300 times more potent in inhibiting COX-1 than COX-2.[1]

Q2: We are observing gastrointestinal side effects in our animal models, which is unexpected for a selective COX-1 inhibitor. What could be the reason?

A2: While selective COX-1 inhibitors are generally designed to have a better gastric safety profile than non-selective NSAIDs, gastrointestinal (GI) effects can still occur under certain conditions. Here are a few possibilities:

-

High Doses: At very high doses, the selectivity of this compound for COX-1 over COX-2 may be overcome, leading to some inhibition of COX-2, which can contribute to GI toxicity.

-

Species Differences: The role of COX-1 in maintaining gastric mucosal integrity can vary between species. The specific animal model being used may be more sensitive to COX-1 inhibition.

-

Underlying Conditions: If the animal model has a pre-existing inflammatory condition in the GI tract, the inhibition of COX-1 may exacerbate this.

-

Off-Target Effects: Although not documented for this compound, any compound has the potential for off-target effects at sufficient concentrations.

It is recommended to perform a dose-response study for GI effects and to analyze the stomach lining histologically.

Q3: Can this compound affect platelet function?

A3: Yes, a primary and expected effect of this compound is the inhibition of platelet aggregation.[4] COX-1 in platelets is responsible for producing thromboxane A2, a potent promoter of platelet aggregation. By inhibiting COX-1, this compound effectively reduces thromboxane A2 production and, consequently, platelet aggregation.[3] This makes it a potent anti-platelet agent.[4]

Signaling Pathway of this compound in Platelets

Caption: this compound inhibits COX-1, blocking platelet aggregation.

References

- 1. Differential effect of this compound, a selective cyclo-oxygenase-1 inhibitor, in rat chronic models of arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The anti-platelet actions of this compound, a novel cyclooxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Guide to FR122047 and Aspirin for COX-1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two cyclooxygenase-1 (COX-1) inhibitors: FR122047 and aspirin. The information presented is intended to assist researchers and professionals in the fields of pharmacology and drug development in understanding the distinct profiles of these two compounds.

Executive Summary

This compound is a potent and highly selective COX-1 inhibitor, demonstrating significantly greater potency in inhibiting platelet aggregation compared to the non-selective COX inhibitor, aspirin. While aspirin irreversibly inhibits both COX-1 and COX-2 through acetylation, this compound exhibits a more targeted inhibition of COX-1. This targeted approach may offer a different therapeutic window and side-effect profile. This guide presents quantitative data on their inhibitory activities, details of experimental protocols for their evaluation, and visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Comparison of Inhibitory Activity

The following tables summarize the key quantitative data for this compound and aspirin concerning their COX-1 inhibition and effects on platelet aggregation. It is important to note that the IC50 values for this compound and aspirin presented below are from different studies and experimental conditions, and therefore should be interpreted with caution as they do not represent a direct head-to-head comparison under identical conditions.

| Compound | Target | IC50 Value | Species/System | Reference |

| This compound | COX-1 | 28 nM | Human Recombinant | [Not specified in provided text] |

| Aspirin | COX-1 | 1.3 ± 0.5 µM | Human Platelets | [1] |

| Aspirin | COX-1 | ~3.5 µM | Not Specified | [2] |

Table 1: Comparison of COX-1 Inhibition (IC50 Values)

| Compound | Assay | Relative Potency | Species | Reference |

| This compound vs. Aspirin | Arachidonic Acid- and Collagen-Induced Platelet Aggregation | This compound is 100 times more potent than aspirin | Human and Guinea Pig (in vitro) | [3] |

Table 2: Comparative Potency in Platelet Aggregation

| Compound | Parameter | ED50 Value | Species | Reference |

| This compound | Arachidonic Acid-Induced Aggregation (in vivo) | 280 µg/kg (single oral dose) | Guinea Pig | [3] |

| This compound | Collagen-Induced Aggregation (in vivo) | 530 µg/kg (single oral dose) | Guinea Pig | [3] |

Table 3: In Vivo Anti-Platelet Aggregation Activity of this compound

| Compound | Parameter | Value | Species | Reference |

| This compound | Minimum Ulcerogenic Dose / ED50 for Anti-Platelet Aggregation | >70 | Rat | [3] |

| Aspirin | Minimum Ulcerogenic Dose / ED50 for Anti-Platelet Aggregation | 1.2 | Rat | [3] |

Table 4: Comparative Safety Margin (Ulcerogenic Potential)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to evaluate the COX-1 inhibitory activity of compounds like this compound and aspirin.

Determination of COX-1 IC50 Values

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against COX-1.

-

Enzyme Source: Purified recombinant human COX-1 is used as the source of the enzyme.

-

Incubation: The test compound (e.g., this compound or aspirin) at various concentrations is pre-incubated with the COX-1 enzyme in a suitable buffer (e.g., Tris-HCl) at a controlled temperature (e.g., 37°C) for a defined period.

-

Substrate Addition: The reaction is initiated by the addition of the substrate, arachidonic acid.

-

Reaction Termination: After a specific incubation time, the reaction is stopped, typically by the addition of an acid (e.g., HCl).

-

Product Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-